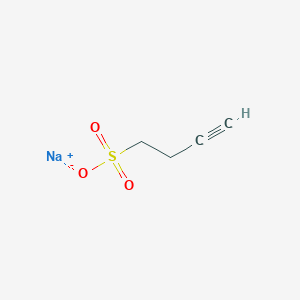
Sodium but-3-yne-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium but-3-yne-1-sulfonate is an organosulfur compound with the molecular formula C4H5NaO3S. It is a sodium salt of but-3-yne-1-sulfonic acid and is known for its applications in various chemical reactions and industrial processes. This compound is particularly valued for its ability to introduce sulfonate groups into organic molecules, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium but-3-yne-1-sulfonate can be synthesized through several methods. One common approach involves the reaction of but-3-yne-1-ol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced reactors and precise control systems to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions: Sodium but-3-yne-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Under specific conditions, it can be reduced to form sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted organic compounds with sulfonate groups.
Scientific Research Applications
Sodium but-3-yne-1-sulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of sulfonate-based drugs.
Industry: It is employed in the production of detergents, surfactants, and other industrial chemicals due to its ability to enhance solubility and stability.
Mechanism of Action
The mechanism of action of sodium but-3-yne-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the alkyne moiety can undergo addition reactions. These properties make it a versatile reagent in organic synthesis, enabling the formation of a wide range of chemical products.
Comparison with Similar Compounds
Sodium methanesulfonate: Similar in structure but with a methyl group instead of an alkyne.
Sodium ethanesulfonate: Contains an ethyl group instead of an alkyne.
Sodium propanesulfonate: Features a propyl group instead of an alkyne.
Uniqueness: Sodium but-3-yne-1-sulfonate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to other sulfonates. This alkyne functionality allows for additional reactions, such as cycloadditions and polymerizations, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C4H5NaO3S |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
sodium;but-3-yne-1-sulfonate |
InChI |
InChI=1S/C4H6O3S.Na/c1-2-3-4-8(5,6)7;/h1H,3-4H2,(H,5,6,7);/q;+1/p-1 |
InChI Key |
FSFDYTFTLGWZET-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















